N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Triazolopyrimidine Derivatives
Triazolopyrimidine derivatives have been studied for their potential biological activities. For example, certain triazolopyrimidine sulfanilides have been investigated as herbicides targeting acetolactate synthase, showing significant resistance in mutant strains of tobacco and cotton, indicating potential agricultural applications (Subramanian et al., 1990). This suggests that compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide might also exhibit bioactivity that could be harnessed in herbicide development.
Synthesis and Evaluation of Heterocycles
The synthesis and evaluation of various heterocycles incorporating thiadiazole moieties have shown potential insecticidal activity against the cotton leafworm, indicating the relevance of such compounds in developing new insecticides (Fadda et al., 2017). This highlights the possibility that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide and similar compounds could be explored for their insecticidal properties.
Antitumor and Antimicrobial Potential
Compounds with triazolopyrimidine cores have been modified to explore their potential as PI3K inhibitors, which are relevant in cancer research due to the role of PI3K in tumor growth and survival. Modifications to related compounds have led to reduced toxicity and retained antiproliferative activity, suggesting a pathway for developing anticancer agents with lower side effects (Wang et al., 2015). Moreover, new bioactive sulfonamide thiazole derivatives have been synthesized with potential insecticidal activity, further indicating the versatility of such compounds in pharmaceutical and agricultural applications (Soliman et al., 2020).
Molecular Docking and In Silico Studies
Molecular docking and in vitro screening of novel compounds, including triazolopyridines and pyridotriazines, have been conducted to evaluate their potential as antimicrobial agents. These studies reveal that such compounds can exhibit significant binding energies towards target proteins, suggesting their potential in developing new antimicrobial drugs (Flefel et al., 2018).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-14-1-2-15-16(11-14)29-10-9-28-15)12-30-19-4-3-17-23-24-20(26(17)25-19)13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVXFWMOAXLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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